3-Azido-1-(2-methoxyethyl)azetidine
Overview
Description
3-Azido-1-(2-methoxyethyl)azetidine is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Biochemical Analysis
Biochemical Properties
3-Azido-1-(2-methoxyethyl)azetidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The azido group in this compound is known for its reactivity, which allows it to participate in click chemistry reactions, facilitating the labeling and modification of biomolecules. This compound can also interact with nucleophiles, leading to the formation of stable triazole linkages .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to alter the activity of specific proteins and enzymes, thereby impacting cellular processes . Additionally, this compound can be used as a tool for studying cellular mechanisms and pathways due to its unique chemical properties.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through the azido group. This group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. These reactions can lead to the inhibition or activation of enzymes, changes in gene expression, and alterations in protein function. The compound’s ability to form covalent bonds with specific biomolecules makes it a valuable tool for studying molecular interactions and mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its reactivity can lead to degradation over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal cellular processes . It is crucial to determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing cellular metabolism. The azido group in this compound can undergo reduction or substitution reactions, leading to the formation of different metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, this compound can localize to specific cellular compartments, influencing its activity and function . The compound’s distribution within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity
Preparation Methods
The synthesis of 3-Azido-1-(2-methoxyethyl)azetidine can be achieved through several routes. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition between an imine and an alkene. This reaction is efficient for synthesizing functionalized azetidines. Another approach involves the ring-opening polymerization of azetidine monomers, which can be controlled through cationic or anionic mechanisms . Industrial production methods often leverage these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-Azido-1-(2-methoxyethyl)azetidine undergoes various chemical reactions due to its reactive azido group and strained azetidine ring. Common reactions include:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Ring-Opening Reactions: The strained azetidine ring can undergo ring-opening reactions, often facilitated by nucleophiles or under acidic conditions.
Major products from these reactions include amines, substituted azetidines, and various ring-opened derivatives.
Scientific Research Applications
3-Azido-1-(2-methoxyethyl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Azido-1-(2-methoxyethyl)azetidine involves its reactive azido group and strained ring structure. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The ring strain in the azetidine ring makes it susceptible to ring-opening reactions, which can be exploited in various synthetic transformations . These properties enable the compound to interact with molecular targets and pathways in biological systems, facilitating the development of bioactive molecules.
Comparison with Similar Compounds
3-Azido-1-(2-methoxyethyl)azetidine can be compared with other azetidine derivatives and related compounds:
3-Azidoazetidine: Similar to this compound but without the methoxyethyl group, it exhibits different reactivity and applications.
1-(2-Methoxyethyl)azetidine: This compound lacks the azido group, making it less versatile in click chemistry but still useful in other synthetic applications.
The unique combination of the azido and methoxyethyl groups in this compound imparts distinct reactivity and versatility, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-azido-1-(2-methoxyethyl)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O/c1-11-3-2-10-4-6(5-10)8-9-7/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUMXEHXRPGIAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.